1,1-Dimethylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
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Overview
Description
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a propan-2-yl substituent on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources like elemental sulfur or thiourea.
Introduction of Substituents: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the thiophene with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and ester groups, respectively. Common reagents include halogens, alkyl halides, and nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide), nucleophiles (e.g., ammonia, alcohols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with modified amino or ester groups.
Scientific Research Applications
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and ester groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a propan-2-yl group.
Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Tert-butyl 2-amino-5-(tert-butyl)thiophene-3-carboxylate: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate is unique due to the specific combination of substituents on the thiophene ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-yl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological applications.
Properties
Molecular Formula |
C12H19NO2S |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-7(2)9-6-8(10(13)16-9)11(14)15-12(3,4)5/h6-7H,13H2,1-5H3 |
InChI Key |
GHTIWTCTFMMYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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